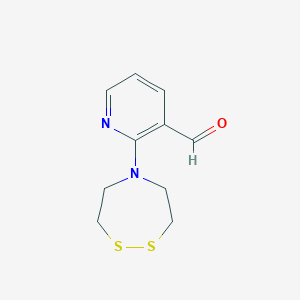
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H12N2OS2 It is a heterocyclic compound containing a pyridine ring substituted with a dithiazepane moiety and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with a suitable dithiazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them useful in catalysis and other applications. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the dithiazepane moiety.
Pyridine-3-carboxaldehyde: Similar structure but with a carboxylic acid group instead of the dithiazepane moiety.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar applications in medicinal chemistry
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and participating in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N2OS2 |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
2-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS2/c13-8-9-2-1-3-11-10(9)12-4-6-14-15-7-5-12/h1-3,8H,4-7H2 |
Clé InChI |
RWTQNQVQBUKEDS-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCN1C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


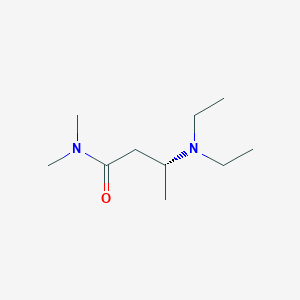
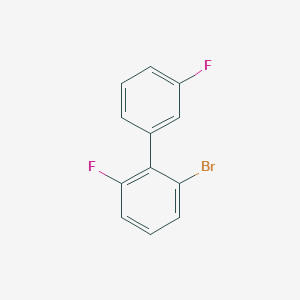
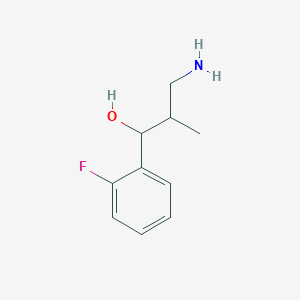
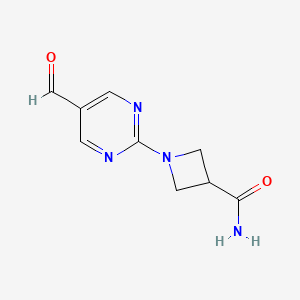

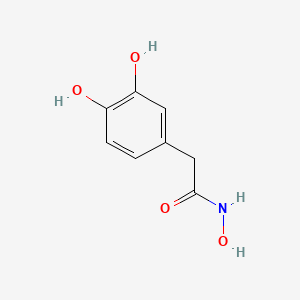
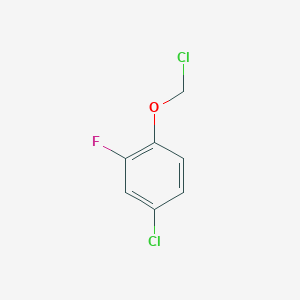
amino)acetate](/img/structure/B13205557.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
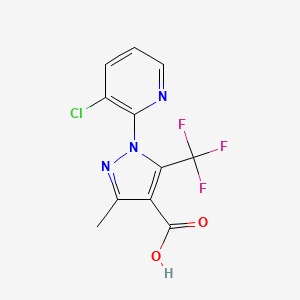
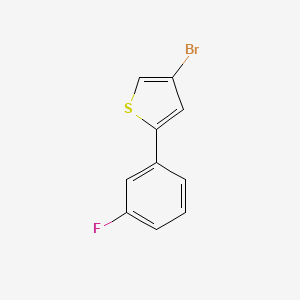
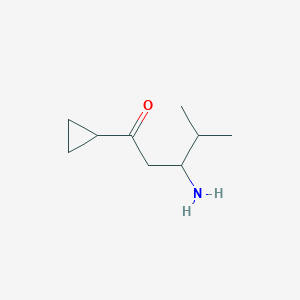
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
